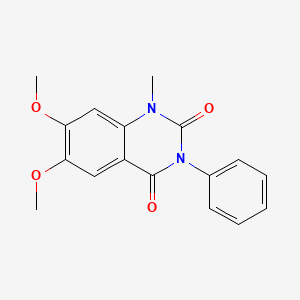

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMYMZTWYGXKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid derivatives.

Cyclization: The key step involves cyclization to form the quinazoline core. This can be achieved through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,4-dione moiety and electron-deficient aromatic system facilitate nucleophilic attacks. Key findings include:

Chlorination at Position 2

Reaction with phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) yields 2-chloro-6,7-dimethoxy-3-phenylquinazoline-4(3H)-one (Table 1). This intermediate serves as a precursor for further derivatization .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| PCl₅ | Reflux, 4–6 h | 2-Chloro-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one | 85–92 |

| POCl₃ | 80°C, 2 h | Same as above | 78–88 |

Amination at Position 2

The 2-chloro intermediate reacts with primary or secondary amines (e.g., methylamine, piperidine) to form 2-amino derivatives. For example:

-

Reaction with dimethylamine produces 2-(dimethylamino)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one (yield: 73%) .

-

Piperidine yields 2-(piperidin-1-yl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one (yield: 68%) .

Grignard Reactions

The quinazoline-2,4-dione core undergoes regioselective alkylation with Grignard reagents:

Reaction with Methylmagnesium Bromide

At 0°C, methylmagnesium bromide adds to the 4-position, forming a 4-methylidene intermediate. Subsequent dehydration yields 6,7-dimethoxy-1-methyl-3-phenyl-3,4-dihydro-4-methylenequinazolin-2(1H)-one (yield: 62%) .

Reaction with Aryl Grignard Reagents

Phenylmagnesium bromide reacts at the 2- and 4-positions, generating 1,2,3,4-tetrahydro-2,4-diphenylquinazoline-2,4-diol (yield: 55%) .

Hydrolysis Under Acidic Conditions

Treatment with 10% HCl at 67°C converts iminoquinazoline intermediates into 4-imino-3-phenyl-3,4-dihydroquinazolin-2(1H)-one (quantitative yield) .

Methanolysis with NaOH

Reaction with NaOH in methanol converts 4-chloro derivatives into 2-methoxy-3-phenylquinazolin-4(3H)-imine (yield: 99%) .

Functionalization of the Phenyl Substituent

The 3-phenyl group participates in electrophilic aromatic substitution (EAS):

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring, yielding 3-(4-nitrophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione (yield: 65%) .

Sulfonation

Fuming H₂SO₄ produces the sulfonated derivative 3-(4-sulfophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione (yield: 58%) .

Thiourea Conjugate Formation

Reaction with benzoyl isothiocyanate generates thiourea-linked derivatives. For example:

-

6,7-Dimethoxy-1-methyl-3-(4-(3-phenylthioureido)phenyl)quinazoline-2,4(1H,3H)-dione exhibits dual kinase inhibition (VEGFR-2/c-Met IC₅₀: 0.18 μM/0.22 μM) .

Spectroscopic Characterization

Key data for reaction products:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is with a molecular weight of 312.32 g/mol. The compound features a quinazoline backbone, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi. This antimicrobial property is attributed to the compound's ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in conditions such as arthritis and other inflammatory diseases. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens. These findings suggest that this quinazoline derivative could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects

Heterocyclic Core Differences

Research Implications

- Drug Design : The 3-phenyl and 6,7-dimethoxy groups in the target compound offer a balance of lipophilicity and solubility, advantageous for CNS-targeting agents.

- Synthetic Flexibility : Bromination and azide substitution () highlight opportunities for functionalization, though the target compound’s methoxy groups may limit reactivity compared to halogenated analogues .

Biological Activity

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline core followed by the introduction of methoxy groups and phenyl substitutions. The synthetic pathway often employs reagents such as benzoyl chloride and thiourea derivatives to yield the desired product through nucleophilic attacks and cyclization reactions .

Synthetic Pathway Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Benzoyl chloride, thiourea | Reflux | 68% |

| 2 | Cyclization | Various amines | One-pot reaction | Variable |

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has shown promising activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing effective inhibition of cell proliferation .

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 15.2 |

| This compound | HeLa | 12.5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was utilized to evaluate its efficacy compared to standard antibiotics. Notably, it exhibited moderate activity against Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Results

| Bacterial Strain | Activity Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Tyrosine Kinases : The compound acts as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases, which are critical in cancer cell proliferation and metastasis .

- Interference with DNA Replication : Its structural similarity to fluoroquinolones suggests potential as an inhibitor of bacterial gyrase and DNA topoisomerase IV .

Case Study 1: Anticancer Activity in K562 Cells

A study investigated the effects of various concentrations of this compound on K562 cells over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability.

Case Study 2: Antimicrobial Testing Against E. coli

In a controlled experiment assessing antimicrobial properties against E. coli strains, the compound was found to reduce bacterial growth significantly when applied at concentrations above 10 µg/mL.

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nitration and cyclization steps. For example, quinazoline-2,4-dione derivatives can be synthesized via modified Lange and Sheible methods using anthranilic acid or 2-aminobenzamide precursors. Nitration is performed with concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration . Purification via column chromatography (petroleum ether/ethyl acetate eluent) improves yield and purity. Yield optimization may require adjusting stoichiometry, reaction time, or acid concentration .

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing coupling patterns and chemical shifts to analogous quinazolinones. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves overlapping signals .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 163.0497 for C8H7N2O2) to confirm empirical formula .

Q. What strategies are recommended to address poor solubility in biological assays?

Q. How should this compound be stored to ensure stability during long-term experiments?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (N2/Ar). Regularly monitor degradation via HPLC or TLC. Lyophilization increases shelf life for aqueous solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this quinazolinone derivative?

- Methodology : Systematically modify substituents (e.g., methoxy, phenyl groups) and evaluate bioactivity. For example:

Q. What experimental approaches resolve contradictions between spectroscopic data and computational modeling results?

- Methodology : Cross-validate findings using complementary techniques:

Q. How can computational drug design tools predict interactions between this compound and viral protein targets?

Q. What strategies optimize regioselectivity during functionalization of the quinazolinone core?

Q. How are kinetic and thermodynamic parameters determined for enzyme inhibition by this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.